N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a benzothiazole-derived compound featuring a chloro and methyl substituent on the benzothiazole core, a pyridin-3-ylmethyl group, and a 1-naphthamide moiety. Its synthesis likely involves multi-step reactions, such as coupling benzothiazole intermediates with naphthamide derivatives, as inferred from analogous synthetic pathways in related compounds .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c1-16-12-19(26)13-22-23(16)28-25(31-22)29(15-17-6-5-11-27-14-17)24(30)21-10-4-8-18-7-2-3-9-20(18)21/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJWDEFSYRYNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a naphthamide core, a chloro-substituted benzothiazole moiety, and a pyridine group. The molecular formula is , with a molecular weight of 359.9 g/mol. The presence of these functional groups suggests significant potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.9 g/mol |
| CAS Number | 920214-79-5 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown effectiveness against breast cancer cells by modulating key signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial and antifungal activities. In particular, it has been noted for its effectiveness against strains of Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. Interaction studies have revealed that it can bind to enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism, thereby reducing tumor growth.
- Receptor Modulation : The compound can modulate receptor activity involved in inflammatory responses, contributing to its anti-inflammatory effects.
- Cell Cycle Regulation : It influences cell cycle checkpoints, leading to apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% inhibition at 50 µM concentration). The mechanism was linked to the activation of caspase pathways, indicating apoptosis as a mode of action.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains using disk diffusion methods. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL for different strains, highlighting its potential as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Benzothiazole Derivatives
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): This compound shares the benzothiazole core but incorporates a sulfanyl-linked pyrimidoindole system and a nitro group.
N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives ():
These derivatives replace the chloro and methyl groups with alkoxy chains and heterocyclic substituents (e.g., triazoles, imidazoles). Such modifications influence solubility and metabolic stability. For instance, triazole substituents may enhance hydrogen-bonding interactions, as seen in compound 5a–m .
Naphthamide and Triazole-Containing Analogues
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) ():
This compound features a naphthalene-linked triazole moiety instead of the benzothiazole core. The 1,3-dipolar cycloaddition synthesis route (via Cu-catalyzed click chemistry) contrasts with the target compound’s likely nucleophilic substitution pathways. IR data for 6a (C=O at 1671 cm⁻¹, NH at 3262 cm⁻¹) align with functional groups present in the target compound, suggesting comparable amide bond stability .
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy (IR)
The target compound’s IR profile would closely resemble benzothiazole-azole hybrids, with distinct C=O and NH stretches confirming amide bond formation. Notably, nitro-containing analogues (e.g., 6b) exhibit additional peaks at ~1500 cm⁻¹, absent in the chloro-methyl-substituted target compound .
Nuclear Magnetic Resonance (NMR)
- 1H NMR : For triazole-naphthamide 6b , aromatic protons resonate at δ 7.20–8.36 ppm, while the triazole proton appears at δ 8.36 ppm. The target compound’s pyridin-3-ylmethyl group would likely show distinct shifts near δ 4.0–5.0 ppm for methylene protons .
- 13C NMR : In 6b , carbonyl carbons resonate at δ 165.0 ppm, comparable to the target compound’s naphthamide C=O.
Key Research Findings and Limitations
- Structural Flexibility : The benzothiazole core allows extensive substitution, enabling tunable electronic and steric effects. Chloro and methyl groups may enhance lipophilicity, while pyridylmethyl substituents could improve target binding .
- Synthetic Challenges : Copper-catalyzed methods () offer regioselectivity for triazoles, but benzothiazole functionalization () requires precise control to avoid side reactions.
- Data Gaps : Direct biological data for the target compound are unavailable in the provided evidence, limiting activity-based comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
